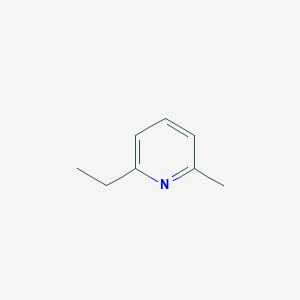

2-Ethyl-6-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, playing a vital role in both biological systems and industrial applications. fiveable.meresearchgate.net As a six-membered aromatic ring containing one nitrogen atom, the pyridine structure is isoelectronic with benzene, but the nitrogen atom imparts unique properties such as a dipole moment, basicity, and distinct reactivity patterns. fiveable.menumberanalytics.com This makes pyridine derivatives highly versatile scaffolds for drug design and synthesis. nih.gov

The significance of these compounds is underscored by their presence in a vast array of biologically active molecules, including essential natural products like vitamins (niacin, pyridoxine) and alkaloids (nicotine). nih.gov In the pharmaceutical industry, the pyridine nucleus is a key component in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comwisdomlib.org Beyond medicine, pyridine derivatives are crucial in the agrochemical sector as insecticides, herbicides, and fungicides, and in materials science for creating conducting polymers and luminescent materials. numberanalytics.com Their utility as solvents, reagents, and versatile building blocks for synthesizing a wide range of organic compounds further cements their importance in organic chemistry. fiveable.menih.gov

Scope and Relevance of 2-Ethyl-6-methylpyridine in Academic Research

Within the broad class of pyridine derivatives, this compound (C₈H₁₁N) has emerged as a compound of significant interest in academic research. Its specific substitution pattern, with an ethyl group at the 2-position and a methyl group at the 6-position, provides a valuable model system for fundamental investigations. cymitquimica.com Researchers utilize this compound to study the steric and electronic influences of different alkyl groups on the reactivity and properties of the aromatic heterocycle. This provides insights into structure-activity relationships that are crucial for designing new compounds with specific, targeted properties.

This compound serves as a key building block in synthetic organic chemistry. solubilityofthings.com It is a precursor for the synthesis of more complex heterocyclic compounds and biologically active molecules for the pharmaceutical and agrochemical industries. solubilityofthings.com Its applications extend to materials science research, where it may be used in the development of new materials or catalysts that leverage its unique structural properties. solubilityofthings.com The compound's presence in certain natural products also makes it relevant for studies in flavor and aroma chemistry. cymitquimica.comsolubilityofthings.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1122-69-6 |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, pyridine-like |

| Boiling Point | 178.50 °C (451.65 K) |

| Melting Point | -60.00 °C (213.15 K) |

| Density | 0.9239 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane; low solubility in water. cymitquimica.comsolubilityofthings.com |

| pKa | 5.2 (weak base) fiveable.me |

Synonyms for this compound

| Synonym |

| 6-Ethyl-2-methylpyridine |

| 2-Methyl-6-ethylpyridine |

| 6-Ethyl-2-picoline |

| Pyridine, 2-ethyl-6-methyl- |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSXNVBMAODLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149950 | |

| Record name | 2-Ethyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-69-6 | |

| Record name | 2-Ethyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG7D02E36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Ethyl 6 Methylpyridine

Catalytic Synthesis Routes and Optimization Studies

Catalysis plays a pivotal role in the synthesis of 2-ethyl-6-methylpyridine, with both gas-phase and liquid-phase approaches being explored to optimize yield and selectivity.

Gas-Phase Reactions with Heterogeneous Catalysts

Gas-phase synthesis of this compound often involves the reaction of 2-methyl-pyridine with methanol (B129727) over a heterogeneous catalyst at elevated temperatures. google.com One patented process describes the use of a catalyst composed of silicon dioxide and oxides of metals from the second, third, or fifth main groups of the periodic table, at temperatures ranging from 200°C to 600°C. google.com This method offers an economical advantage by utilizing methanol for methylation. google.com

The reaction is typically carried out by passing a vaporous mixture of the reactants, potentially with an inert diluent like nitrogen, over a fixed or fluidized bed of the catalyst. google.com Research has also explored the synthesis of various methylpyridines, which are precursors or related compounds, using catalysts based on local materials like Angren kaolin (B608303) from Uzbekistan. e3s-conferences.org Studies have shown that the yield of methylpyridines can be influenced by the composition of the catalyst, with cadmium oxide (CdO) showing significant activity. semanticscholar.org The optimal temperature for these reactions is often around 420°C, as higher temperatures can lead to the reduction of the active metal component and a decrease in catalytic activity. semanticscholar.org

| Catalyst Composition | Reactants | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Silicon dioxide and metal oxides | 2-Methyl-pyridine and methanol | 200-600 | 2-Ethyl-pyridine | Not specified | google.com |

| CdO-kaolin | Acetylene and ammonia (B1221849) | 420 | 2-Methylpyridine (B31789), 4-Methylpyridine | up to 63.6 | semanticscholar.org |

| CdO-Cr2O3-kaolin | Acetylene and ammonia | 340-420 | 2-Methylpyridine, 4-Methylpyridine | up to 70.2 | semanticscholar.org |

Liquid-Phase Approaches and Catalyst Systems

Liquid-phase synthesis offers an alternative to gas-phase reactions, often providing milder reaction conditions. One approach involves the condensation of acetaldehyde (B116499) and ammonia in the presence of a catalyst. While high-yield gas-phase synthesis of 2-methyl-5-ethyl-pyridine (a related compound) via the Chichibabin reaction is challenging, liquid-phase condensation using ammonium (B1175870) acetate (B1210297) as a catalyst has been demonstrated. researchgate.net

For the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, a derivative of the target compound, 5-methyl-2-propionylfuran can be reacted with an aqueous solution of ammonia in an autoclave with various catalysts. google.com These catalysts include ammonium salts, phosphoric acids, and certain organic compounds. google.com

Organometallic Reactions for Derivative Synthesis

Organometallic reagents are powerful tools for the functionalization of pyridine (B92270) rings, enabling the synthesis of a wide range of derivatives.

Lithiation and Carboxylation Pathways

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a common strategy for activating the pyridine ring for subsequent reactions. The resulting organolithium compound can then react with an electrophile, such as carbon dioxide in a carboxylation reaction, to introduce a new functional group. For instance, the lithiation of α-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) followed by carboxylation has been used to prepare ethyl pyridine-2-acetate and ethyl 6-methylpyridine-2-acetate, respectively. orgsyn.org The use of diethyl carbonate as the acylating agent can improve the yield by avoiding the formation of the unstable carboxylic acid intermediate. orgsyn.org

The choice of the lithiating agent and reaction conditions is crucial for achieving the desired regioselectivity. Reagents like lithium diisopropylamide (LDA) have been successfully used for the metalation of several pyridine derivatives. acs.org

Alternative Metalating Agents in Pyridine Functionalization

Besides organolithium reagents, other metalating agents have been explored for pyridine functionalization. The use of mixed n-butyllithium-lithium aminoalkoxide aggregates has been shown to be effective for the α-metalation of pyridine derivatives, favoring this pathway over nucleophilic addition, especially in nonpolar solvents like hexane. acs.org

Organosodium reagents have also demonstrated unique reactivity. For example, while n-BuLi was ineffective in metalating 2,6-di-tert-butylpyridine, n-BuNa successfully functionalized it at the 4-position. chemrxiv.org This highlights the influence of the metal on the regioselectivity of the reaction. The functionalization of pyridine at different positions is critical as it significantly impacts the biological activity of pyridine-containing molecules. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridines is an area of growing interest, aiming to develop more environmentally benign processes. This includes the use of greener solvents, catalysts, and reaction conditions.

One example of a green synthetic approach is the one-pot, four-component reaction for the synthesis of novel pyridine derivatives using microwave irradiation. nih.gov This method offers several advantages, including shorter reaction times, higher yields, and the use of ethanol (B145695) as a relatively green solvent. nih.gov While not directly applied to this compound in the provided sources, this methodology demonstrates the potential for developing more sustainable synthetic routes for this class of compounds.

Solvent-Free Reaction Environments

The move away from traditional solvent-based syntheses is a cornerstone of green chemistry, aimed at reducing volatile organic compound (VOC) emissions and simplifying product purification. For the synthesis of this compound and related compounds, gas-phase reactions utilizing solid catalysts have become a primary focus.

A prominent historical and industrial method is the Chichibabin pyridine synthesis, which involves the gas-phase condensation of aldehydes and ketones with ammonia over a solid oxide catalyst at elevated temperatures. wikipedia.org This approach inherently avoids the use of solvents. Modern adaptations of this principle often employ zeolite catalysts, which offer high thermal stability and shape selectivity. researchgate.net For instance, the synthesis of pyridines can be achieved by reacting ethanol, formaldehyde (B43269), and ammonia in the gas phase. researchgate.netgoogle.com The use of solid catalysts is crucial as they provide the active sites for the reaction to occur without needing a liquid medium.

Industrial production frequently utilizes continuous flow methods where gaseous reactants are passed over a fixed-bed catalyst, further enhancing the efficiency and safety of solvent-free operations. This methodology not only eliminates the need for solvents during the reaction but also simplifies the separation of the desired product from the unreacted starting materials and by-products, which are also in the gaseous state.

Energy-Efficient Synthetic Strategies

Reducing the energy footprint of chemical manufacturing is crucial for both environmental and economic sustainability. Energy-efficient strategies for producing this compound are closely linked to the development of highly active catalysts that can operate under milder conditions.

Catalysis is fundamental to lowering the energy demands of pyridine synthesis. The use of specific catalysts, such as modified zeolites or metal oxides on silica (B1680970) supports, allows reactions to proceed at significantly lower temperatures and pressures than would otherwise be required. youtube.comgoogle.com For example, a process for preparing 2-ethyl-pyridine from 2-methyl-pyridine and methanol can be conducted in the gaseous state at temperatures between 200°C and 600°C in the presence of a catalyst composition containing silicon dioxide and lanthanide oxides. google.com

Zeolite catalysts, in particular, have been extensively studied for pyridine synthesis from simple precursors like ethanol and ammonia. google.com Different types of zeolites and their modified forms exhibit varying levels of activity and selectivity, allowing for the optimization of reaction conditions to maximize the yield of the desired product while minimizing energy input. For example, using a binder-free granulated HY-BS zeolite catalyst allows for the synthesis of pyridine and methylpyridines at temperatures between 200-400°C. google.com The ability to tune the catalyst can lead to high conversion rates at lower temperatures, directly translating to energy savings.

The following table summarizes findings from various catalytic systems used in pyridine synthesis, illustrating the range of conditions and outcomes.

| Catalyst | Reactants | Temperature (°C) | Key Products | Ethanol Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| H-Ymmm Zeolite | Ethanol, Formaldehyde, Ammonia | 300 | Picolines | 70 | Up to 66 (for Picolines) | researchgate.net |

| HY-BS Zeolite | Ethanol, Formaldehyde, Ammonia | 250-300 | Pyridine, Picolines, Lutidines | Up to 85 | 11-41 (Pyridine), 41-53 (Picolines) | google.com |

| Fe-H-ZSM-5 | Ethanol, Ammonia | Not specified | Pyridine | 74 | 10 (for Pyridine) | google.com |

| SiO₂, Lanthanide Oxides | 2-Methyl-pyridine, Methanol | ~500 | 2-Ethyl-pyridine | 53 (of 2-Methyl-pyridine) | ~93 (for 2-Ethyl-pyridine) | google.com |

Evaluation of Green Metrics in Synthesis

To quantitatively assess the environmental performance of a chemical process, a variety of green chemistry metrics have been developed. mdpi.com These tools help chemists compare different synthetic routes and identify areas for improvement. Key metrics include Atom Economy (AE), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). youtube.commygreenlab.orgnih.gov

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. It provides a theoretical measure of how efficiently atoms are used in a reaction. youtube.com

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the product. A lower E-Factor signifies less waste and a greener process. This metric typically includes all waste, including unreacted starting materials, by-products, and solvent losses. youtube.com

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by taking into account the reaction yield, stoichiometry, and atom economy. It is calculated as the mass of the product obtained divided by the total mass of reactants used. mygreenlab.orgnih.gov

The synthesis of this compound via a gas-phase catalytic route generally scores well on these metrics, primarily because it avoids the use of solvents, which often constitute the largest portion of waste in chemical processes.

Consider a simplified Chichibabin-type reaction to illustrate the application of these metrics. While specific industrial data is proprietary, a hypothetical assessment highlights the principles.

| Green Metric | Definition | Significance in this compound Synthesis |

|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Condensation reactions like the Chichibabin synthesis produce water as a by-product, meaning the AE will be less than 100%. However, it is generally high as most reactant atoms are incorporated into the pyridine ring structure. |

| E-Factor | Total Mass of Waste / Mass of Product | In solvent-free gas-phase synthesis, the main waste streams are gaseous by-products and any unreacted starting materials. The E-Factor is significantly lower compared to solvent-based syntheses. youtube.com |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | RME provides a realistic view of the process efficiency by incorporating the actual yield and stoichiometric ratios. For catalytic gas-phase reactions, high conversion and selectivity lead to favorable RME values. mygreenlab.orgnih.gov |

The evaluation using these metrics demonstrates that advanced synthetic strategies for this compound, particularly those employing solvent-free and catalytic methods, align well with the principles of green chemistry by maximizing efficiency and minimizing waste. mygreenlab.orgnih.gov

Molecular Structure and Supramolecular Interactions of 2 Ethyl 6 Methylpyridine Derivatives

Crystallographic Analysis and Solid-State Architecture

Crystallographic studies, particularly X-ray diffraction, have been instrumental in elucidating the three-dimensional structures of 2-ethyl-6-methylpyridine derivatives in the solid state. These analyses provide precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, offering insights into the forces that stabilize the structure.

A predominant feature in the crystal structures of hydroxylated this compound derivatives, such as 2-ethyl-6-methylpyridin-3-ol (also known as Emoxypine), is the extensive network of hydrogen bonds. evitachem.com These interactions are crucial in forming robust, higher-order structures.

In the crystal structure of 2-ethyl-6-methylpyridin-3-ol, intermolecular O-H···N hydrogen bonds are the primary interaction, linking individual molecules into polymeric chains. evitachem.comnih.govresearchgate.net When this compound forms salts, for instance with succinic acid, the hydrogen bonding becomes more complex. In bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate (B1194679), the succinate anion's carboxylate groups interact with the pyridinium (B92312) cations through both N-H···O and O-H···O hydrogen bonds. nih.govresearchgate.net This creates polymeric chains featuring specific hydrogen-bonded ring motifs, such as R₄⁴(18) rings. researchgate.netresearchgate.net These chains are further interconnected by weaker C-H···O hydrogen bonds, ultimately building a three-dimensional network. evitachem.comresearchgate.net

The table below summarizes key hydrogen bonding interactions identified in the crystal structures of 2-ethyl-6-methylpyridin-3-ol and its derivatives.

| Compound | Interaction Type | Structural Motif | Resulting Architecture |

| 2-Ethyl-6-methylpyridin-3-ol evitachem.comnih.govresearchgate.net | O-H···N | - | Polymeric chains |

| Bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate nih.govresearchgate.net | N-H···O, O-H···O | R₄⁴(18) rings | Polymeric chains |

| Bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate evitachem.comresearchgate.net | C-H···O | - | Three-dimensional network |

| 2-Ferrocenyl-6-methylpyridin-3-ol evitachem.com | O-H···N, C-H···O | - | Two-dimensional network |

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine (B92270) rings play a significant role in the crystal packing of these derivatives. These interactions contribute to the stabilization of the solid-state architecture. In the crystal structures of succinate salts of 2-ethyl-6-methylpyridin-3-ol, π-π interactions are observed between symmetry-related pyridine rings. researchgate.netresearchgate.net

These stacking interactions can lead to different arrangements. For example, in one salt form, they result in a rod-like cationic arrangement, while in another, they form distinct cationic dimers. researchgate.net Furthermore, C-H···π interactions, where a hydrogen atom from a methylene (B1212753) group interacts with the π-system of a pyridine ring, also contribute to linking molecular chains into layers. evitachem.comnih.govresearchgate.net

Theoretical Computational Studies of Molecular Conformation

To complement experimental data, theoretical computational methods are employed to investigate the molecular conformation and intermolecular interactions of this compound derivatives. These studies provide insights into the energetics and nature of the forces governing molecular assembly.

Density Functional Theory (DFT) has proven to be a powerful tool for studying the molecular packing in the salts of 2-ethyl-6-methylpyridin-3-ol (Emoxypine). researchgate.netresearchgate.net DFT calculations are used to analyze the stability of different crystal packings and to understand the contributions of various intermolecular forces. researchgate.net By optimizing molecular geometries and calculating packing energies, DFT helps to elucidate how individual molecules assemble into a stable crystal lattice. These theoretical results are often used to rationalize and expand upon the findings from experimental X-ray crystallography. researchgate.net

Following DFT calculations, the Quantum Theory of Atoms in Molecules and Crystals (QTAIMC) is applied to provide a deeper analysis of the intermolecular interactions. researchgate.netresearchgate.net QTAIMC can characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density.

In studies of Emoxypine salts, QTAIMC analysis revealed that the primary contribution to the packing energy arises from pyridine–carboxylate and hydroxy–carboxylate heterosynthons, which form infinite one-dimensional ribbons. researchgate.net This level of detailed analysis allows for a quantitative understanding of the strength and nature of the hydrogen bonds and other interactions that stabilize the crystal structure.

Supramolecular Assemblies and Host-Guest Chemistry

The formation of well-defined, extended networks through intermolecular interactions places this compound derivatives squarely in the realm of supramolecular chemistry. researchgate.net Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent forces, such as hydrogen bonds and π-π stacking. acs.orgwhiterose.ac.uk

The polymeric chains and three-dimensional networks observed in the crystal structures of 2-ethyl-6-methylpyridin-3-ol and its salts are prime examples of supramolecular assemblies. evitachem.comresearchgate.net These assemblies are formed through a process of molecular self-assembly, where the individual molecules spontaneously organize into a more complex, ordered structure driven by the thermodynamic favorability of forming multiple intermolecular bonds. whiterose.ac.uk

While specific examples of this compound derivatives acting as hosts in traditional host-guest complexes are not extensively documented, the fundamental principles of molecular recognition are clearly at play. The specific and directional nature of the hydrogen bonding and π-π stacking interactions demonstrates a form of self-recognition, leading to the predictable formation of these larger architectures. The study of how these assemblies might encapsulate other small molecules or ions is a potential area for future research in the host-guest chemistry of this class of compounds. rsc.org

Design and Synthesis of Supramolecular Complexes

The design of supramolecular complexes utilizing derivatives of this compound often leverages the principles of crystal engineering, where specific functional groups are incorporated to direct the assembly of molecules through non-covalent interactions. A prominent example is the use of 2-ethyl-6-methylpyridin-3-ol, a hydroxylated derivative. The presence of the hydroxyl (-OH) group and the pyridine nitrogen atom provides ideal sites for hydrogen bonding, a key interaction in the formation of ordered supramolecular structures. researchgate.net

Research has demonstrated the synthesis of novel supramolecular assemblies through the reaction of 2-ethyl-6-methylpyridin-3-ol with dicarboxylic acids, such as succinic acid. nih.gov This reaction typically involves proton transfer from the acid to the more basic pyridine nitrogen, resulting in the formation of a pyridinium cation and a carboxylate anion. These ionic species then self-assemble into intricate, extended networks.

The synthesis process can yield different products depending on the stoichiometry and crystallization conditions. For instance, the reaction between 2-ethyl-6-methylpyridin-3-ol and succinic acid has been shown to produce both a co-crystal of a salt and the neutral acid, bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate–succinic acid (1/1), and a simple salt, 2-ethyl-3-hydroxy-6-methylpyridinium hydrogen succinate. nih.gov

In these structures, a variety of non-covalent interactions are at play. Intermolecular hydrogen bonds, including N-H···O, O-H···O, and weaker C-H···O bonds, are the primary driving forces for the formation of the crystal lattice. nih.govresearchgate.net In the case of bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate, the carboxylate groups of the succinate anion interact with the pyridinium cations through N—H⋯O and O—H⋯O hydrogen bonds, creating polymeric chains. researchgate.net These chains are further interlinked by other non-covalent forces, such as C—H⋯π and π–π stacking interactions between the pyridine rings, to build up complex two-dimensional or three-dimensional networks. researchgate.netnih.govnih.gov

Table 1: Research Findings on Supramolecular Complexes of 2-Ethyl-6-methylpyridin-3-ol Derivatives

| Compound/Complex | Synthesis Method | Key Non-Covalent Interactions | Resulting Supramolecular Architecture |

| 2-Ethyl-6-methylpyridin-3-ol (I) | Crystallization | O—H⋯N hydrogen bonds; C—H⋯π interactions | Polymeric chains linked into layers. researchgate.net |

| Bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate (II) | Reaction of 2-ethyl-6-methylpyridin-3-ol with succinic acid | N—H⋯O and O—H⋯O hydrogen bonds; C—H⋯O hydrogen bonds; π–π and C—H⋯π interactions. researchgate.netnih.gov | Polymeric chains forming a three-dimensional network. researchgate.netnih.gov |

| Bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate–succinic acid (1/1) | Reaction of 2-ethyl-6-methylpyridin-3-ol with succinic acid | O-H···O, N-H···O, C-H···O hydrogen bonds; π-π interactions. nih.gov | Three-dimensional network. nih.gov |

| 2-Ethyl-3-hydroxy-6-methylpyridinium hydrogen succinate | Reaction of 2-ethyl-6-methylpyridin-3-ol with succinic acid | O-H···O, N-H···O, C-H···O hydrogen bonds; π-π interactions. nih.gov | Two-dimensional network. nih.gov |

| 2-ethyl-6-methyl-3-hydroxypyridinetetrachloro-palladium (mexidazole) | Synthesis in acidic medium (pH=5.3) with a palladium(II) source | Hydrogen bonds between the protonated ligand cation and the [PdCl4]2- anion. researchgate.net | Isolated complex anions and cations. researchgate.net |

Investigation of Non-Covalent Interactions in Biological Systems

Derivatives of this compound, particularly those with a 3-hydroxy substituent, have garnered significant attention for their biological activities, which are fundamentally governed by non-covalent interactions with biomolecules. mdpi.comrrpharmacology.ru These compounds, such as 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) and 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyltaurinate, are investigated for their potential in treating conditions related to oxidative stress and ischemia. mdpi.comrrpharmacology.ru

The mechanism of action often involves the modulation of enzyme activity and interaction with biological membranes. mdpi.com For instance, the antioxidant and membranotropic effects of 3-hydroxypyridine (B118123) derivatives are attributed to their ability to modulate free-radical processes within biomembranes. mdpi.com This interaction is inherently non-covalent, involving hydrophobic interactions of the ethyl and methyl groups with the lipid bilayer and hydrogen bonding capabilities of the hydroxyl group at the membrane-water interface.

Enzyme inhibition is another area where non-covalent interactions are paramount. The aldehyde group in derivatives like 3-Hydroxy-6-methylpyridine-2-carbaldehyde can form Schiff bases with amine groups in enzyme active sites, while the hydroxyl group can participate in crucial hydrogen bonding that stabilizes the enzyme-inhibitor complex. Similarly, the cardioprotective effects of this compound have been linked to its ability to inhibit monoamine oxidase A, a process reliant on the specific binding of the molecule to the enzyme's active site through a combination of non-covalent forces.

Furthermore, the ability of these pyridine derivatives to interact with metal ions is crucial. The 3-hydroxypyridine pharmacophore can chelate metals, which is relevant in mitigating oxidative damage, as many damaging reactive oxygen species are generated via metal-catalyzed reactions. mdpi.com The study of a palladium (II) complex with 2-ethyl-6-methyl-3-hydroxy-pyridine demonstrated that the protonated ligand exists as a cation, which interacts with the tetrachloropalladate(II) anion via hydrogen bonds, showcasing the types of non-covalent interactions that can occur in a biological milieu containing metal ions. researchgate.net

Table 2: Research Findings on Non-Covalent Interactions of this compound Derivatives in Biological Contexts

| Derivative | Biological Application/Effect | Implied Non-Covalent Interactions |

| This compound | Cardioprotective effects via inhibition of monoamine oxidase A. | Enzyme-inhibitor binding via hydrogen bonding, hydrophobic, and/or electrostatic interactions. |

| 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate | Retinoprotective effects against ischemic injury. mdpi.com | Antioxidant and membranotropic effects, likely involving hydrogen bonding and hydrophobic interactions with biomembranes and enzymes. mdpi.com |

| 2-Ethyl-6-methyl-3-hydroxypyridinium N-acetyltaurinate | Neuroprotective effects in glaucoma models. rrpharmacology.ru | Antioxidant effects and correction of glutamate (B1630785) excitotoxicity, implying interactions with receptors and enzymes through hydrogen bonds and electrostatic forces. rrpharmacology.ru |

| 3-(N,N-dimethylcarbamoyloxy)-2-ethyl-6-methylpyridine succinate | Antihypoxic activity. google.com | The succinate salt form suggests ionic interactions and hydrogen bonding are crucial for its solid-state structure and potential biological interactions. google.com |

Advanced Applications in Medicinal and Agrochemical Chemistry Via Derivatives

Neuroprotective and Antioxidant Mechanisms of Hydroxypyridine Derivatives

Derivatives of 2-Ethyl-6-methylpyridine, such as Emoxypine and its succinate (B1194679) salt Mexidol, are noted for their neuroprotective and antioxidant properties. nih.govnih.gov These effects are primarily attributed to the 3-hydroxypyridine (B118123) moiety, which is structurally similar to vitamin B6. doaj.org This structural feature is key to their ability to mitigate cellular damage arising from oxidative stress and ischemia. nih.govdoaj.org

Molecular Mechanisms of Action in Oxidative Stress Mitigation

The primary mechanism by which 3-hydroxypyridine derivatives exert their antioxidant effect is through the inhibition of free-radical oxidation. nih.gov These compounds act as potent free-radical scavengers, particularly targeting peroxide and superoxide (B77818) radicals, thereby protecting cell membranes from lipid peroxidation. researchgate.netscispace.com Their action is multifaceted, involving direct interaction with radicals and modulation of the cell's own antioxidant systems. nih.gov

Key molecular actions include:

Inhibition of Lipid Peroxidation: They effectively break the chain reactions of lipid oxidation in biomembranes. nih.gov

Enzyme Activity Modulation: They have been shown to increase the activity of crucial antioxidant enzymes like superoxide dismutase (SOD). nih.govbohrium.com

Gene Expression Regulation: Under conditions of oxidative stress, these derivatives can enhance the expression of key transcription factors. For instance, Mexidol has been shown to increase the expression of Nrf2, a master regulator of the antioxidant response, and HIF-1α, which is crucial for cellular adaptation to hypoxia. nih.govnih.gov This helps protect cells from the toxic effects of reactive oxygen species (ROS). nih.gov

Protection of Biomolecules: They reduce the oxidative modification of vital cellular components like proteins and DNA. researchgate.net In studies involving chronic stress, Mexidol administration led to a decrease in markers of oxidative DNA and protein damage. researchgate.net

Anti-Ischemic and Retinoprotective Effects in Ocular Models

The neuroprotective properties of this compound derivatives are particularly evident in models of ocular damage, specifically retinal ischemia-reperfusion (I/R) injury. scispace.comgoogle.com I/R injury is characterized by an overproduction of ROS, leading to inflammation and apoptosis in retinal cells. nih.govrrpharmacology.ru

Derivatives such as 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) and 2-ethyl-3-hydroxy-6-methylpyridine-N-acetyltaurinate (EHMP-NAT) have demonstrated significant retinoprotective effects in rat models. scispace.comnih.gov In these studies, administration of the compounds after inducing high intraocular pressure to simulate ischemia led to marked improvements. scispace.comrrpharmacology.ru The protective action is linked to the synergistic effects of the 3-hydroxypyridine core (providing antioxidant and anti-excitotoxicity effects) and the attached moieties like nicotinate (improving microcirculation) or taurine (B1682933) (regulating Ca²+ transport and providing additional antioxidant defense). nih.govnih.gov

Key findings in ocular models include:

Improved Retinal Microcirculation: Treatment with 2-ethyl-3-hydroxy-6-methylpyridine nicotinate significantly increased retinal blood flow compared to untreated groups following ischemia. researchgate.netnih.gov

Preservation of Retinal Function: The functional integrity of the retina, measured by electroretinography, was better preserved in treated animals. Specifically, the b/a coefficient, an indicator of retinal health, was significantly increased. scispace.comrrpharmacology.ru

Prevention of Ischemic Damage: Ophthalmoscopy revealed that treatment prevented the development of severe ischemic injuries in the fundus, such as optic disc decolorization and hemorrhage. scispace.comnih.gov

Table 1: Effects of 2-Ethyl-3-hydroxy-6-methylpyridine Derivatives on Retinal Ischemia-Reperfusion Injury in Rats

| Treatment Group | Retinal Microcirculation (Median Perfusion Units) | Electroretinogram (b/a coefficient) | Reference(s) |

|---|---|---|---|

| Ischemia (No Treatment) | 352 | 1.02 | researchgate.netnih.gov |

| 2-ethyl-3-hydroxy-6-methylpyridine nicotinate | 747 | 2.18 | researchgate.netnih.gov |

| Emoxipine | 674 | 1.78 | nih.gov |

| 2-Ethyl-3-hydroxy-6-methyl-pyridine-N-acetyltaurinate (EHMP-NAT) | 756.5 | Significantly increased vs. Emoxipine or Taurine alone | rrpharmacology.ru |

Anti-Apoptotic Pathways and Cellular Preservation

A crucial aspect of the neuroprotective effect of this compound derivatives is their ability to interfere with programmed cell death, or apoptosis. nih.gov Oxidative stress and ischemia trigger apoptotic cascades that lead to neuronal loss. nih.gov These derivatives help preserve cells by modulating the expression of key proteins involved in these pathways. nih.gov

Studies have shown that treatment with compounds like EHMP-NAT can significantly reduce the expression of pro-apoptotic factors that are upregulated during I/R injury. nih.gov The transcription factor p53, which can initiate apoptosis in response to DNA damage and hypoxia, is a key target. nih.gov Upregulation of p53 can inhibit anti-apoptotic proteins like Bcl-2 and promote the activation of caspase-3, a central executioner of apoptosis. nih.gov

The anti-apoptotic mechanisms involve:

Downregulation of Pro-Apoptotic Genes: In a rat model of retinal I/R, EHMP-NAT treatment led to a significant decrease in the gene expression of caspase-3, NF-κB p65, and p53 compared to untreated controls. nih.govrrpharmacology.ru

Upregulation of Anti-Apoptotic Proteins: In a model of chronic stress, Mexidol administration increased the concentration of the anti-apoptotic protein Bcl-2 in neurons of the hypothalamus. researchgate.net This action is critical for preventing delayed neuronal death following a stress event. researchgate.net

Table 2: Modulation of Apoptotic Markers by this compound Derivatives

| Derivative | Model | Effect on Pro-Apoptotic Markers (caspase-3, NF-κB, p53) | Effect on Anti-Apoptotic Markers (Bcl-2) | Reference(s) |

|---|---|---|---|---|

| EHMP-NAT | Retinal Ischemia-Reperfusion | Decreased gene expression | - | nih.govrrpharmacology.ru |

| Mexidol | Chronic Immobilization Stress | - | Increased concentration | researchgate.net |

Exploration of Antihypoxic Activities

The antihypoxic (anti-ischemic) effects of this compound derivatives are central to their therapeutic profile, enabling cells to better withstand conditions of low oxygen. doaj.org This activity is realized through the modulation of fundamental cellular processes related to energy metabolism and oxygen sensing. nih.govnih.gov

Modulation of Cellular Respiration and Oxygen Homeostasis

The antihypoxic action of derivatives like Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) is a result of its two molecular components. nih.gov

The 3-Hydroxypyridine Component: This part of the molecule is responsible for modulating the cellular response to hypoxia. It enhances the expression of the transcription factor HIF-1 (hypoxia-inducible factor-1). nih.gov HIF-1 is a master regulator that helps cells adapt to low oxygen by controlling genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov By boosting HIF-1 expression, the compound helps maintain cellular function during ischemic events. nih.gov

The Succinate Component: Succinate is a key substrate in the Krebs cycle and electron transport chain. The presence of succinate in the molecule helps to restore mitochondrial respiration and increase the cell's energy status. nih.gov It activates the Krebs cycle, improves mitochondrial function, and stimulates the synthesis of ATP, which is depleted during hypoxia. nih.govnih.gov This direct support of cellular energy production provides a powerful antihypoxic effect. nih.gov

Together, these mechanisms allow the derivatives to protect tissues by both improving adaptation to low oxygen and directly fueling cellular energy metabolism. nih.gov

Anti-Osteoporotic Potential of Supramolecular Complexes

Recent research has explored novel applications for 3-hydroxypyridine derivatives in the field of bone health, specifically in addressing osteoporosis. nih.govnih.gov A study investigated the osteoprotective activity of a new supramolecular complex created from derivatives of 2-ethyl-6-methyl-3-hydroxypyridine. nih.govnih.gov

This complex was synthesized by combining two different 2-ethyl-6-methyl-3-hydroxypyridine salts:

2-ethyl-6-methyl-3-hydroxypyridinium 3-pyridinocarbonoate

2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-6-aminohexanoate

The study evaluated the effectiveness of this supramolecular complex in a rat model of hypoestrogen-induced osteoporosis, a condition that mimics postmenopausal osteoporosis in humans. nih.govnih.gov The results demonstrated a significant osteoprotective effect. nih.gov Animals treated with the complex showed marked improvements in bone health compared to the untreated control group. nih.govnih.gov The findings suggest that such complexes are promising candidates for the prevention and correction of osteoporosis. nih.gov

Table 3: Osteoprotective Activity of a 3-Hydroxypyridine Supramolecular Complex

| Treatment Group | Bone Density (g/cm³) | Key Histomorphological Findings | Reference(s) |

|---|---|---|---|

| Control (Hypoestrogen-induced Osteoporosis) | 1.92 ± 0.01 | Significant bone resorption | nih.govnih.gov |

| Supramolecular Complex (50 mg/kg) | 2.55 ± 0.02 | Reduced bone resorption; improved cortical and trabecular bone structures | nih.govnih.gov |

Evaluation of Bone Density and Resorption Markers

Research has demonstrated the osteoprotective potential of a supramolecular complex derived from 3-hydroxypyridine, specifically involving 2-ethyl-6-methyl-3-hydroxypyridinium 3-pyridinocarbonoate and 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-6-aminohexanoate. rrpharmacology.ru In a study utilizing a model of hypoestrogen-induced osteoporosis, this complex was shown to significantly improve bone density. rrpharmacology.ru Administration of the complex resulted in a 1.3-fold increase in bone density compared to the control group. rrpharmacology.ru Furthermore, the treatment helped to mitigate bone resorption by enhancing the structural integrity of both cortical and trabecular bone. rrpharmacology.ru

In vitro evaluations on mesenchymal stem cells (MSCs) have also shown that the supramolecular complex has a stimulating effect on both proliferation and differentiation, with an osteoinductive index 13.76% higher than the reference drug, alendronic acid. researchgate.net

Mechanisms in Hypoestrogen-Induced Osteoporosis Models

The development of effective treatments for osteoporosis, particularly that induced by low estrogen (hypoestrogenism), is a significant challenge in pharmacology. rrpharmacology.ru The mechanism of action for the aforementioned 3-hydroxypyridine derivative complex was studied in a rat model of hypoestrogen-induced osteoporosis, created through oophorectomy. rrpharmacology.ru The study found that on the 57th day of the experiment, the complex demonstrated clear osteoprotective activity. rrpharmacology.ru This was evidenced by improvements in X-ray and histomorphological analyses, which pointed to a reduction in bone resorption and an improvement in bone structures. rrpharmacology.ru The positive results from these models underscore the potential of such derivatives for the prevention and correction of osteoporosis linked to estrogen deficiency. rrpharmacology.ru

Antimicrobial Efficacy of Carboxylate Derivatives

Carboxylate derivatives of this compound have emerged as compounds of interest for their antimicrobial properties.

Inhibition Mechanisms and Structure-Activity Relationships

The antimicrobial activity of pyridine (B92270) derivatives is influenced by the nature and position of substituents on the pyridine ring. gu.se For instance, the introduction of a carboxylate group can be a key feature in the design of new antimicrobial agents. Studies on various pyridine carboxylate derivatives have shown they can exhibit significant activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org

Structure-activity relationship (SAR) studies help in understanding how the molecular structure of these compounds relates to their biological activity. For example, in a series of N-acyl thiourea (B124793) derivatives, a compound bearing a 6-methylpyridine moiety demonstrated notable anti-biofilm activity against E. coli and also exhibited the highest antioxidant capacity. nih.gov The mechanism of action for such derivatives often involves interaction with molecular targets like enzymes or receptors, which can modulate biological pathways and inhibit microbial growth. The specific arrangement of functional groups, such as ethyl and methyl groups on the pyridine ring, confers distinct physicochemical properties that are valuable for designing new compounds with targeted biological activities. gu.se

Precursor Role in Pharmaceutical and Agrochemical Intermediates

This compound and its close isomers are valuable starting materials in the synthesis of important pharmaceutical and agrochemical products.

Synthesis of Tuberculostatics

Pyridine derivatives are central to the synthesis of several antitubercular drugs. gu.se One such second-line drug is Ethionamide, which is chemically 2-ethylpyridine-4-carbothioamide. nih.gov It is an analogue of isonicotinamide (B137802) and is used in the treatment of multidrug-resistant tuberculosis. nih.govtandfonline.com The synthesis of Ethionamide involves the modification of the pyridine ring, and while it is not directly synthesized from this compound, it highlights the importance of the 2-ethylpyridine (B127773) scaffold in creating tuberculostatic agents. gu.senih.gov More broadly, 2-ethyl-pyridine, which can be prepared from 2-methyl-pyridine (α-picoline), is a key intermediate for various pharmaceutical products, including tuberculostatics. google.com

Role in Nicotinic Acid Production

Nicotinic acid (Niacin or Vitamin B3) is a vital nutrient and a widely produced chemical. The industrial synthesis of nicotinic acid and its derivatives, such as 6-methylnicotinic acid, primarily relies on the oxidation of alkylpyridines. google.comnih.gov The most common precursor for this process is 5-ethyl-2-methylpyridine, a structural isomer of this compound. google.comnih.govgoogle.comgoogle.com The oxidation is typically carried out using nitric acid at elevated temperatures and pressures. google.comgoogle.com This process converts the ethyl group into a carboxylic acid, which may then be followed by decarboxylation to yield the final nicotinic acid product. google.com While this compound itself is mentioned as a potential starting material for pyridine carboxylic acids, the established industrial methods predominantly utilize its isomer, 5-ethyl-2-methylpyridine. google.comgoogle.com

Environmental Behavior and Remediation Strategies

Environmental Fate and Transport Mechanisms

The distribution of 2-Ethyl-6-methylpyridine in the environment is dictated by its behavior in the atmosphere and soil, which act as primary recipients and transport media for this compound.

Atmospheric Degradation Pathways

Once released into the atmosphere, this compound is subject to degradation primarily through reactions with photochemically-produced hydroxyl radicals (•OH). jubilantingrevia.comnih.govnih.gov This is a common atmospheric fate for many volatile organic compounds. wikipedia.org For structurally similar compounds such as 2-methyl-5-ethylpyridine and 2,6-dimethylpyridine, the atmospheric half-life is estimated to be approximately 7 days and 6 days, respectively. jubilantingrevia.comnih.govnih.gov This suggests that this compound is moderately persistent in the atmosphere, allowing for potential transport over considerable distances before being degraded. The primary degradation reaction involves the abstraction of a hydrogen atom from the ethyl or methyl group, or addition of the hydroxyl radical to the pyridine (B92270) ring, initiating a series of reactions that ultimately break down the compound. wikipedia.org

Soil Mobility and Adsorption Characteristics

The mobility of this compound in the terrestrial environment is largely controlled by its adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. For a structurally analogous compound, 2-methyl-5-ethylpyridine, the estimated Koc value is 170, which indicates moderate mobility in soil. jubilantingrevia.comnih.gov

The pH of the soil also plays a significant role in the mobility of this compound. As a pyridine derivative, it is a weak base. In acidic to neutral soil environments, the nitrogen atom in the pyridine ring can become protonated, forming a cation. Cations generally exhibit stronger adsorption to negatively charged soil components like clay and organic matter compared to their neutral counterparts. nih.gov Consequently, the mobility of this compound is expected to be lower in acidic and neutral soils and higher in alkaline soils where it will predominantly exist in its neutral, less adsorptive form.

Table 1: Estimated Environmental Fate Properties of Structurally Similar Alkylpyridines

| Compound | Atmospheric Half-life (OH radicals) | Estimated Koc | Mobility in Soil |

| 2-Methyl-5-ethylpyridine | ~7 days jubilantingrevia.comnih.gov | 170 jubilantingrevia.comnih.gov | Moderate jubilantingrevia.comnih.gov |

| 2,6-Dimethylpyridine | ~6 days nih.gov | Not available | Not available |

Biodegradation Studies and Microbial Interactions

The microbial breakdown of this compound represents a critical pathway for its removal from contaminated environments. Several microorganisms have been identified that can utilize this and related compounds as a source of carbon and nitrogen.

Identification of Degrading Microorganisms

A significant body of research has identified bacteria from the genus Arthrobacter as being capable of degrading pyridine and its alkylated derivatives. researchgate.netresearchgate.netnih.govnih.govnih.govasm.org Notably, an Arthrobacter species isolated from subsurface sediment contaminated with pyridine derivatives has demonstrated the ability to use 2-ethylpyridine (B127773) as a primary source of carbon, nitrogen, and energy. nih.gov Further genomic analysis of Arthrobacter sp. strain ATCC 49987, also isolated from a contaminated industrial site, confirms its capacity to utilize 2-ethylpyridine. nih.gov

The degradation pathway in Arthrobacter often involves hydroxylation of the pyridine ring, followed by ring cleavage. researchgate.netmdpi.comresearchgate.net For instance, the degradation of pyridine in Arthrobacter sp. strain 68b is initiated by a two-component flavin-dependent monooxygenase that cleaves the pyridine ring. nih.govnih.govasm.org This leads to the formation of intermediates that can enter central metabolic pathways, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and ammonium (B1175870). nih.govnih.govasm.orgoup.com

Other bacterial genera, such as Alcaligenes and Rhizobium, have also been identified as effective pyridine degraders, suggesting that the capacity to break down these compounds is distributed among various soil and water microorganisms. oup.comosti.govdeswater.com

Table 2: Examples of Microorganisms Involved in the Degradation of Pyridine and its Derivatives

| Microorganism Genus | Degraded Compounds | Reference |

| Arthrobacter | Pyridine, 2-Methylpyridine (B31789), 2-Ethylpyridine, 2-Hydroxypyridine | researchgate.netresearchgate.netnih.govnih.govnih.govasm.org |

| Alcaligenes | Pyridine | oup.comosti.gov |

| Rhizobium | Pyridine | deswater.com |

Bioremediation Approaches for Contaminated Sites

The ability of microorganisms to degrade this compound and related compounds forms the basis for bioremediation strategies aimed at cleaning up contaminated sites. osti.govresearchgate.netresearchgate.net These approaches are generally considered more cost-effective and environmentally friendly than traditional physical or chemical methods. researchgate.net

Bioremediation of pyridine-contaminated sites can be achieved through two main approaches:

Bioaugmentation: This involves the introduction of specific microorganisms with known degradative capabilities into the contaminated environment. osti.govdeswater.com For example, the inoculation of subsurface sediment with a pyridine-degrading Alcaligenes sp. has been shown to be effective in mineralizing the contaminant. osti.gov Mixed microbial cultures capable of degrading a wide range of alkylpyridine isomers have also been successfully used to treat contaminated groundwater. osti.gov

Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous (native) microorganisms that are already adapted to the contaminants. This is often achieved by altering environmental conditions to make them more favorable for microbial activity, such as by introducing oxygen into an anaerobic environment. Studies have shown that while alkylpyridines may not be readily degraded under anaerobic conditions, the introduction of oxygen can significantly enhance their biodegradation by native bacteria. osti.gov

The feasibility of bioremediation has been demonstrated in both laboratory and field-scale studies, showing promise for the effective treatment of soil and groundwater contaminated with pyridine and its derivatives. oup.comosti.gov

Anthropogenic Release and Environmental Monitoring

This compound can be introduced into the environment through various human activities. It is used as a building block in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com The production and use of related alkylpyridines in industries such as the manufacture of nicotinic acid, nicotinamide, and as corrosion inhibitors can also lead to their release through industrial wastewater and other waste streams. jubilantingrevia.comnih.gov Effluents from oil processing facilities are another potential source of alkylpyridine contamination. nih.gov

Effective environmental monitoring is essential to assess the extent of contamination and the effectiveness of remediation efforts. Monitoring for this compound in environmental matrices like water and soil typically involves the use of standard analytical chemistry techniques. These methods generally include sample collection, extraction of the target compound, and analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

A variety of sampling methods can be employed depending on the environmental compartment of interest: gmpinsiders.com

Air Sampling: Active air sampling can be used to quantify airborne concentrations, while passive samplers can provide time-weighted average concentrations.

Water Sampling: Grab samples are typically collected from surface water or groundwater wells.

Soil and Sediment Sampling: Core samples are collected to assess the vertical and horizontal distribution of the contaminant.

Effluent Sources and Discharge Standards

This compound is primarily an anthropogenic compound, meaning its presence in the environment stems from human activities. It serves as a crucial building block and intermediate in various sectors of the chemical industry. solubilityofthings.com Consequently, the primary sources of its release into the environment are industrial effluents. Key industries identified as potential sources of this compound and related alkylpyridines in their wastewater streams include pharmaceutical manufacturing, agrochemical synthesis, and the production of specialty chemicals. solubilityofthings.comevitachem.com

The broader class of alkylpyridines, to which this compound belongs, can also originate from coal tar distillation and as byproducts from the reaction of ammonia (B1221849) with aldehydes like formaldehyde (B43269) and acetaldehyde (B116499). canada.ca A closely related isomer, 5-ethyl-2-methylpyridine, is specifically used in the manufacturing of nicotinic acid, vinyl pyridines for copolymers, germicides, textile finishes, and as a corrosion inhibitor for chlorinated solvents, indicating these processes are also potential effluent sources. nih.govjubilantingrevia.com Effluents from oil processing facilities have also been identified as a release pathway for these compounds. nih.gov

Despite its industrial importance, specific, universally mandated effluent discharge standards for this compound are not well-established. Regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), list limitations for many organic chemicals and pyridine derivatives, but this compound is not explicitly and individually named in available documentation. epa.gov General environmental precautions advise avoiding any release into the environment and mandate that authorities be notified if the product enters public waters or sewer systems. windows.net The lack of specific discharge limits for this compound means its control often falls under broader regulations for chemical wastewater or total nitrogen content.

Table 1: Potential Industrial Effluent Sources of this compound and Related Alkylpyridines

| Industry/Process | Application/Origin of Compound | Reference(s) |

| Pharmaceutical Synthesis | Used as a chemical intermediate or building block. | solubilityofthings.comevitachem.com |

| Agrochemical Synthesis | Used as a building block for pesticides and other agricultural chemicals. | solubilityofthings.com |

| Specialty Chemical Production | Intermediate for various complex organic molecules, including germicides and textile finishes. | solubilityofthings.comjubilantingrevia.com |

| Corrosion Inhibition | Used as a corrosion inhibitor, particularly for chlorinated solvents. | jubilantingrevia.com |

| Coal Tar & Chemical Reaction | Derived from coal tar distillation or as a high-boiling distillate from specific chemical reactions. | canada.ca |

| Oil Processing | Released in effluents from oil processing facilities. | nih.gov |

Assessment of Re-Emerging Pollutant Status

This compound can be considered a pollutant of re-emerging concern. A re-emerging pollutant is a substance that was previously identified but is receiving renewed attention due to new insights into its environmental prevalence, persistence, toxicity, or increased usage. ascelibrary.org The case for this status for this compound is built on its environmental persistence and the precedent set by similar pyridine derivatives. ascelibrary.org

A key factor in this assessment is the compound's persistence in the environment. A screening assessment by Environment Canada for the "Pyridine, alkyl derivs." group, which includes this compound, concluded that these substances are not expected to degrade quickly and are persistent in air, water, soil, and sediments. canada.ca This persistence means that even low levels of continuous discharge can accumulate over time, posing a long-term environmental risk.

The concept of a "re-emerging" threat for this class of compounds is highlighted in a critical review of 2-methylpyridine. ascelibrary.org The study notes that while domestic production of 2-methylpyridine in the U.S. was curbed, a subsequent hundred-fold increase in its importation led to a renewed need to address it as a pollutant. ascelibrary.org This trend suggests that other industrially significant alkylpyridines, such as this compound, may follow a similar path, where their environmental footprint grows due to shifts in global chemical manufacturing and trade. The Canadian government identified the alkylpyridine group as a high priority for action based on its persistence and potential for human exposure. canada.ca As a synthetic compound not found in nature, its detection in the environment is a direct marker of industrial pollution and contributes to the human "exposome"—the totality of environmental exposures throughout a lifetime. hmdb.ca

Table 2: Evidence Supporting the Status of this compound as a Re-Emerging Pollutant

| Factor | Description | Reference(s) |

| Environmental Persistence | The broader class of alkylpyridines is persistent in water, soil, and sediment, indicating a potential for long-term accumulation. | jubilantingrevia.comcanada.ca |

| Industrial Usage | Continued use in pharmaceutical and agrochemical industries ensures a steady potential for environmental release. | solubilityofthings.com |

| Regulatory Precedent | Similar compounds like 2-methylpyridine are being highlighted as pollutants of "re-emerging" concern due to increased global use. | ascelibrary.org |

| Governmental Scrutiny | The alkylpyridine group has been identified as a high priority for assessment by environmental agencies due to persistence and exposure potential. | canada.ca |

Future Directions and Emerging Research Avenues

Novel Derivatization Strategies for Enhanced Bioactivity

The inherent structure of 2-Ethyl-6-methylpyridine serves as a foundational template for chemical modification aimed at enhancing its biological activity. Pharmacomodulation, the strategy of modifying a lead compound to improve its pharmacological potential, is central to this endeavor. mdpi.com Future research will likely focus on creating a library of novel analogues by introducing various functional groups to the pyridine (B92270) ring or its alkyl substituents. The goal of such derivatization is to tune the molecule's physicochemical properties, which can in turn enhance its pharmacological efficacy. mdpi.com

Strategies may involve reactions that modify the core pyridine structure or build upon it. For instance, techniques like ruthenium-catalyzed cycloisomerization have been developed for synthesizing substituted pyridines from various precursors, offering pathways to complex derivatives. organic-chemistry.org By systematically altering the molecule's structure—through methods such as methoxylation, cyclization, or the addition of other moieties—researchers can study structure-activity relationships (SARs). mdpi.com These studies are crucial for identifying the specific structural features that govern the compound's interaction with biological targets. mdpi.com The synthesis of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine (B1315467) derivatives from chalcone (B49325) precursors highlights a successful approach to generating novel compounds with potential therapeutic applications, such as anticancer agents. nih.gov Such methodologies could be adapted to create new families of compounds starting from this compound.

| Derivatization Strategy | Potential Effect on Bioactivity | Rationale |

| Hydroxylation/Methoxylation | Modulate metabolic stability and receptor binding | Alters hydrogen bonding capacity and lipophilicity. mdpi.com |

| Halogenation | Enhance binding affinity and membrane permeability | Modifies electronic properties and can introduce specific interactions (e.g., halogen bonds). |

| Introduction of Amine/Amide Groups | Increase solubility and create new interaction sites | Provides sites for hydrogen bonding and salt formation. |

| Cyclization of Alkyl Chains | Restrict conformational freedom | Can lock the molecule into a more "active" conformation for a biological target. mdpi.com |

| Fusion with other Heterocycles | Create novel scaffolds with unique properties | Expands chemical space and can lead to entirely new mechanisms of action, as seen with furo[2,3-b]pyridines. nih.gov |

Advanced Spectroscopic Characterization Techniques

As novel derivatives of this compound are synthesized, their unambiguous structural confirmation will depend on the application of advanced spectroscopic techniques. A combination of methods is typically required to fully elucidate the molecular architecture of new compounds. nih.gov

Standard characterization for newly synthesized pyridine derivatives routinely includes Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). nih.govtandfonline.commdpi.com For more complex structures or for absolute configuration determination, single-crystal X-ray diffraction (SCXRD) analysis provides definitive three-dimensional structural information. nih.gov

Emerging research avenues will leverage more sophisticated techniques to probe the finer details of molecular structure and behavior. For instance, studying the photophysical properties using UV-visible and fluorescence spectrometry can reveal potential applications in materials science, such as for luminescent liquid crystals. nih.gov For understanding molecular fragmentation, which is key in mass spectrometry and for predicting behavior in high-energy environments, advanced methods like infrared action spectroscopy in cryogenic ion traps are being employed. This technique allows for the detailed characterization of cationic fragments by comparing experimental vibrational data with quantum chemical calculations. rsc.org

| Technique | Information Provided | Application in Future Research |

| ¹H and ¹³C NMR | Detailed connectivity and chemical environment of atoms. | Confirming the structure of new derivatives. mdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Verifying the identity and purity of synthesized compounds. nih.govmdpi.com |

| FTIR Spectroscopy | Presence of specific functional groups. | Monitoring reaction progress and confirming functionalization. tandfonline.com |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and intermolecular interactions. | Unambiguously determining the structure of crystalline derivatives. nih.gov |

| UV-Visible & Fluorescence Spectrometry | Electronic transitions and emissive properties. | Evaluating optical properties for materials science applications. nih.govresearchgate.net |

| Infrared Action Spectroscopy | Vibrational fingerprints of isolated ions. | Elucidating fragmentation pathways and complex chemical reactions. rsc.org |

Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemistry, accelerating the discovery and optimization of bioactive molecules. mdpi.com For this compound, in silico methods offer a powerful approach to guide the design of new derivatives with enhanced properties, saving significant time and resources compared to purely experimental approaches. ntu.edu.sg

Density Functional Theory (DFT) calculations can be performed to investigate the geometric structures, frontier molecular orbitals, and molecular electrostatic potential maps of proposed derivatives. tandfonline.commdpi.com These quantum chemical properties provide insights into the molecule's reactivity and potential interaction sites. tandfonline.com Molecular docking studies can then be used to predict how these derivatives might bind to specific biological targets, such as enzymes or receptors. nih.gov This approach is critical for prioritizing which compounds to synthesize and test experimentally.

Furthermore, predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational tools is essential for the early-stage evaluation of a compound's drug-likeness. mdpi.com By integrating these computational strategies—from quantum mechanics to molecular docking and ADME prediction—researchers can employ a rational design cycle. This allows for the iterative refinement of molecular structures to optimize both their biological activity and their pharmacokinetic profiles, ultimately leading to the identification of promising candidates for further development. mdpi.comnih.gov

Integration with Sustainable Chemical Manufacturing

The chemical industry is increasingly shifting towards "green" and sustainable manufacturing processes to minimize environmental impact. Future production of this compound and its derivatives will likely incorporate these principles. nih.govresearchgate.net A significant area of research is the use of renewable feedstocks to replace petroleum-derived starting materials. researchgate.net

Several sustainable routes for synthesizing the core pyridine ring have been developed. These include the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, with ammonia (B1221849) over zeolite catalysts. researchgate.netrsc.org Other approaches utilize biomass as a starting point, such as converting aldehydes and ketones from biomass pyrolysis with ammonia. acsgcipr.org Synthetic biology also presents a promising avenue, using engineered microorganisms to produce specific pyridines through fermentation, potentially from feedstocks like lignin. acsgcipr.org

Beyond renewable feedstocks, green chemistry emphasizes the use of environmentally friendly solvents, green catalysts, and energy-efficient reaction conditions, such as microwave-assisted or ultrasonic-assisted synthesis. nih.govresearchgate.net

| Synthesis Approach | Traditional Method | Sustainable Alternative |

| Feedstock | Petroleum-derived aldehydes and ketones. researchgate.net | Glycerol, biomass, polylactic acid. rsc.orgacsgcipr.org |

| Catalyst | Often requires harsh or stoichiometric reagents. | Reusable solid acid catalysts (e.g., zeolites). researchgate.netrsc.org |

| Process | Multi-step syntheses with potential for significant waste. | One-pot reactions, biocatalytic conversions. nih.govacsgcipr.org |

| Energy Input | Often reliant on high-temperature conventional heating. | Microwave-assisted synthesis, lower-temperature catalytic cycles. nih.gov |

By adopting these methods, the manufacturing of this compound can become more economically viable and environmentally responsible, aligning with the global push for sustainable chemical production.

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-6-methylpyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via catalytic hydrogenation of this compound precursors (e.g., 2-acetylpyridine derivatives) using palladium or platinum catalysts under controlled hydrogen pressure . Reaction parameters such as temperature (optimized at 80–120°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and catalyst loading (5–10 wt%) critically impact yield and purity. Trace impurities from incomplete reduction can be minimized by post-reaction distillation or column chromatography .

Q. How can researchers verify the purity and structural identity of this compound?

Characterization involves a combination of:

- NMR spectroscopy : NMR peaks at δ 8.3–8.5 ppm (pyridine ring protons) and δ 1.2–1.4 ppm (ethyl/methyl groups) confirm structure .

- FT-IR : Absorbance bands near 1600 cm (C=N stretching) and 2900 cm (C-H stretching in alkyl groups) validate functional groups .

- GC-MS : A molecular ion peak at m/z 121.18 (molecular weight) confirms purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Spill management : Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what spectroscopic signatures distinguish its coordination behavior?

The pyridine nitrogen and alkyl substituents enable chelation with metals like Cu(II) or Fe(III). Coordination shifts in UV-Vis spectra (e.g., d-d transitions at 450–600 nm for Cu complexes) and EPR data (axial symmetry parameters) reveal binding modes. X-ray crystallography further confirms distorted octahedral geometries in such complexes .

Q. What are the thermal stability limits of this compound under varying experimental conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C in inert atmospheres. Stability decreases in oxidative environments, with rapid degradation above 180°C. Differential scanning calorimetry (DSC) reveals endothermic peaks correlating with phase transitions, critical for high-temperature applications .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations using B3LYP/6-31G(d) basis sets model electron density distribution, highlighting nucleophilic regions at the pyridine nitrogen. HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, aligning with experimental observations in hydrogenation reactions .

Q. What strategies resolve contradictions in reported catalytic activity data involving this compound?

Discrepancies often arise from solvent effects or trace metal impurities. Controlled reproducibility studies should:

Q. How does steric hindrance from the ethyl/methyl groups influence mechanistic pathways in cross-coupling reactions?

Steric bulk reduces accessibility to the pyridine nitrogen, favoring outer-sphere electron transfer mechanisms over associative pathways. Kinetic studies (e.g., Eyring plots) show higher activation energies (ΔG‡ ~90 kJ/mol) for reactions requiring close metal-ligand proximity .

Q. What biological screening approaches are used to assess this compound derivatives for antimicrobial activity?

- Microplate assays : Measure minimum inhibitory concentrations (MIC) against E. coli or S. aureus.

- Molecular docking : Simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase).

- Cytotoxicity testing : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. How can researchers ensure reproducibility of synthetic procedures for this compound across labs?

Detailed step-by-step protocols with exact equipment specifications (e.g., Parr reactor for hydrogenation), raw material sources (CAS 1122-69-6), and failure mode analyses (e.g., catalyst poisoning by sulfur impurities) are critical. Collaborative validation via inter-laboratory studies strengthens reliability .

Retrosynthesis Analysis